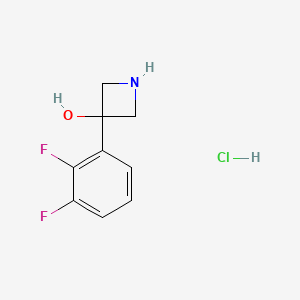

![molecular formula C20H14BrN3O B2877379 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-87-9](/img/structure/B2877379.png)

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

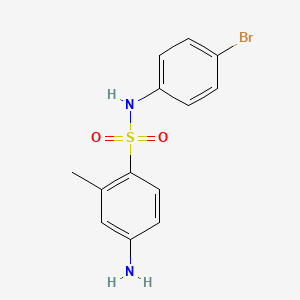

The compound “3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol” is a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities . The compound has a molecular formula of C21H14BrN3O2 and a molecular weight of 420.26 .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves a series of reactions including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . For instance, one synthesis method involves the condensation reaction of 3-amino-2-phenyl-4(3H)-quinazolinone with ethyl orthoacetate .Molecular Structure Analysis

The molecular structure of “3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol” includes a quinazoline core, which is a bicyclic system composed of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound also contains a bromine atom, which is likely to influence its reactivity and biological activity.Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in aza-Diels-Alder reactions, which involve the coupling of imine and electron-rich alkene . They can also undergo reactions with various reagents such as hydrazines, urea, or thiourea to form pyrazolines, pyrimidones, or pyrimidinethiones .Applications De Recherche Scientifique

Anti-Cancer Activity

Quinazoline derivatives have been extensively studied for their anti-cancer properties. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells rely on for growth and survival . The bromo-phenyl group in the compound may enhance its ability to bind to target proteins within cancer cells, increasing its potential as a therapeutic agent.

Anti-Inflammatory and Analgesic Effects

Research has indicated that quinazoline derivatives can exhibit significant anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new pain relief medications, especially for chronic inflammatory conditions.

Antibacterial Properties

The structural framework of quinazoline allows for the synthesis of compounds with potent antibacterial effects. These compounds can be designed to target specific bacterial strains, including those that are resistant to current antibiotics .

Enzyme Inhibition

Quinazoline derivatives are known to inhibit various enzymes, which is beneficial for treating diseases like AIDS, cancer, and for organ transplantation management. The specific substitution pattern on the quinazoline nucleus can be optimized for selective enzyme inhibition .

Antihypertensive and Diuretic Applications

Some quinazoline derivatives have been used as antihypertensive and diuretic agents. They work by affecting the blood vessels and increasing urine output, thereby reducing blood pressure and fluid retention .

Antidiabetic Activity

Quinazoline compounds have shown promise in the treatment of diabetes by modulating the activity of enzymes involved in glucose metabolism. This could lead to the development of new antidiabetic drugs that help manage blood sugar levels more effectively .

Mécanisme D'action

Target of Action

The primary targets of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol are Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation .

Mode of Action

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and survival .

Biochemical Pathways

The compound affects the EGFR and HER2 signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell growth and induction of cell death .

Result of Action

The molecular and cellular effects of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol’s action include the inhibition of EGFR and HER2 activity, disruption of cell signaling pathways, and potential induction of cell death . These effects could contribute to its potential therapeutic applications.

Propriétés

IUPAC Name |

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(25)12-15/h1-12,25H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYLQXJOFFGYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

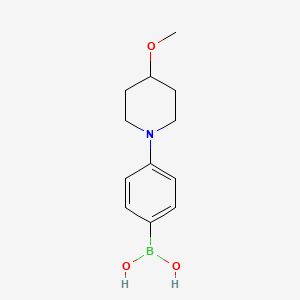

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)

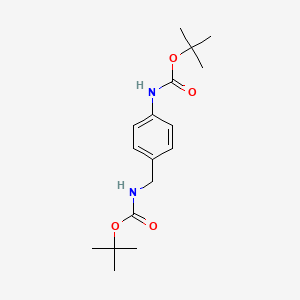

![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)

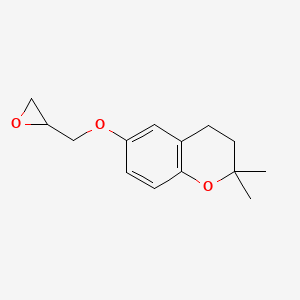

![Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester](/img/structure/B2877307.png)

![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)

![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide](/img/structure/B2877318.png)